beta,beta-Difluoro-2-methoxystyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta,beta-Difluoro-2-methoxystyrene: is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or other fluorinating agents . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of beta,beta-Difluoro-2-methoxystyrene may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions: Beta,beta-Difluoro-2-methoxystyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield difluoromethylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, carbonyl compounds, and substituted styrenes.
Wissenschaftliche Forschungsanwendungen
Beta,beta-Difluoro-2-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism by which beta,beta-Difluoro-2-methoxystyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and steric effects. These interactions can affect molecular pathways and lead to the formation of specific products in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Beta-Tosyl-alpha,beta-difluoro-2-methoxystyrene: Contains a tosyl group in addition to the fluorine and methoxy groups.
Difluoromethylated styrenes: Compounds with similar fluorination patterns but different substituents.
Uniqueness: Beta,beta-Difluoro-2-methoxystyrene is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical properties and reactivity compared to other fluorinated styrenes. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Eigenschaften
Molekularformel |
C9H8F2O |
---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
1-(2,2-difluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
InChI-Schlüssel |
ZHMNAPLVILMYIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.